molecular formula C10H8BrNO2 B596158 6-Bromo-1H-indol-3-yl acetate CAS No. 114306-17-1

6-Bromo-1H-indol-3-yl acetate

Cat. No. B596158
M. Wt: 254.083
InChI Key: LNTDPDLGBFTITA-UHFFFAOYSA-N
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Description

“6-Bromo-1H-indol-3-yl acetate” is a chemical compound with the CAS Number: 114306-17-1 . It has a molecular weight of 254.08 . The IUPAC name for this compound is 6-bromo-1H-indol-3-yl acetate .


Synthesis Analysis

The synthesis of “6-Bromo-1H-indol-3-yl acetate” involves the use of silver acetate. The reaction is carried out in acetic acid at 90°C for 3 hours . The mixture is then cooled to room temperature and filtered. The filtrate is evaporated to dryness under reduced pressure. The residue is chromatographed on silica gel with dichloromethane as eluent .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-indol-3-yl acetate” is represented by the linear formula C10H8BrNO2 . The InChI Code for this compound is 1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

“6-Bromo-1H-indol-3-yl acetate” is a solid at room temperature . The compound’s physical form, solubility, and other physicochemical properties like Lipophilicity, Water Solubility, and Druglikeness are detailed in the search results .

Scientific Research Applications

  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • Methods : These derivatives were prepared and tested for their inhibitory activity against viruses .
    • Results : One of the compounds showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have been studied for their potential as antibiotic adjuvants and antibiofilm agents against methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) S. aureus .
    • Methods : These compounds were prepared and their antimicrobial activity was tested in vitro .
    • Results : The results of these studies are not specified in the source .

Safety And Hazards

The compound is associated with certain hazards. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(6-bromo-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTDPDLGBFTITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740632
Record name 6-Bromo-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-indol-3-yl acetate

CAS RN

114306-17-1
Record name 6-Bromo-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
EA Hecker - 2008 - search.proquest.com
Herein is described our work towards the total synthesis of the marine natural product (±)-chartelline C and the potent antibiotic (–)-platensimycin. Part 1 relates the (±)-chartelline C …
Number of citations: 1 search.proquest.com
J Kang, Y Gao, M Zhang, X Ding, Z Wang… - Journal of Agricultural …, 2020 - ACS Publications
Plant diseases caused by plant viruses and pathogens seriously affect the production and storage of food crops. With the emergence of drug resistance, it is very difficult to control. …
Number of citations: 16 pubs.acs.org
T Abe, R Nakajima, T Yamashiro… - Journal of Natural …, 2022 - ACS Publications
Echinosulfonic acid D, a sponge metabolite whose structure was recently reassigned, was synthesized for the first time. The key step is the double indolization of dimethylbarbituric acid …
Number of citations: 4 pubs.acs.org

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